molecular formula C9H16N2O B582513 (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1246650-85-0

(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B582513
CAS No.: 1246650-85-0
M. Wt: 168.24
InChI Key: RYUDYVUNKFMRIS-IONNQARKSA-N
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Description

(5R,7S)-7-methyl-2,8-diazaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the condensation of a suitable diamine with a ketone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the ketone group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The diazaspirodecane moiety can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diazaspirodecane derivatives.

Scientific Research Applications

(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    Spirocyclic ketones: Compounds with similar spirocyclic structures but different substituents.

    Diazaspirodecane derivatives: Compounds with variations in the diazaspirodecane moiety.

Uniqueness: (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific stereochemistry and the presence of both a diazaspirodecane and a ketone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-4-9(2-3-10-7)5-8(12)11-6-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUDYVUNKFMRIS-IONNQARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2(CCN1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222681
Record name 2,8-Diazaspiro[4.5]decan-3-one, 7-methyl-, (5R,7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417789-40-2
Record name 2,8-Diazaspiro[4.5]decan-3-one, 7-methyl-, (5R,7S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417789-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.5]decan-3-one, 7-methyl-, (5R,7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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